1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
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Overview
Description
- The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under conditions that promote amide bond formation.
Attachment of the Chlorothiophene Moiety:
- The chlorothiophene group is introduced via a sulfonylation reaction, where the piperidine derivative is reacted with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Incorporation of the Methylthio Phenyl Group:
- The final step involves the introduction of the methylthio phenyl group through a nucleophilic substitution reaction, where the piperidine derivative is reacted with a suitable methylthio phenyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Piperidine Ring:
- Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination or other cyclization methods.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structural features.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
- 1-((5-Bromothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide.
- 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-(ethylthio)phenyl)piperidine-4-carboxamide.
Comparison:
- The presence of different halogens (chlorine vs. bromine) can affect the compound’s reactivity and biological activity.
- Variations in the alkylthio group (methylthio vs. ethylthio) can influence the compound’s solubility and interaction with biological targets.
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-24-14-5-3-2-4-13(14)19-17(21)12-8-10-20(11-9-12)26(22,23)16-7-6-15(18)25-16/h2-7,12H,8-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHVRTIOUNHQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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